molecular formula C15H13ClN4O3S B2887777 methyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate CAS No. 921909-02-6

methyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate

Cat. No.: B2887777
CAS No.: 921909-02-6
M. Wt: 364.8
InChI Key: FKKDGKDZCKAQOC-UHFFFAOYSA-N
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Description

Methyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate is a pyrazolo-pyrimidinone derivative characterized by a 3-chlorophenyl substituent at position 1, a hydroxyl group at position 4, and a thioether-linked methyl propanoate moiety at position 4. Its structure combines a pyrazolo[3,4-d]pyrimidinone core with functional groups that modulate solubility, reactivity, and biological activity. The compound’s synthesis typically involves nucleophilic substitution reactions, as seen in analogous pyrazolo-pyrimidinone derivatives (e.g., HS38 and HS43 in ), where thiol-containing intermediates react with electrophilic partners like phenacyl chlorides or propanoate esters .

Properties

IUPAC Name

methyl 2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O3S/c1-8(14(22)23-2)24-15-18-12-11(13(21)19-15)7-17-20(12)10-5-3-4-9(16)6-10/h3-8H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKDGKDZCKAQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Aminopyrazole-4-Carbonitrile

The pyrazolo[3,4-d]pyrimidine scaffold is constructed by reacting 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carbonitrile (5a,b ) with ethyl malonate under basic conditions (Scheme 1). Cyclization in ethanol with sodium ethoxide yields 1-(2-hydroxy-2-phenylethyl)-6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (7a-h ). Hydrolysis of the cyano group to a carboxamide precedes cyclization, ensuring proper ring closure.

Chlorination at C4 and C6

Treatment of 7a-h with Vilsmeier-Haack reagent (POCl3/DMF) generates 4,6-dichloro intermediates (8a-h ). This step is critical for enabling subsequent substitutions at C4 and C6.

Introduction of the 3-Chlorophenyl Group at N1

Alkylation via Nucleophilic Substitution

A 2-chloro-2-(3-chlorophenyl)ethyl side chain is introduced by reacting 4,6-dichloro-pyrazolo[3,4-d]pyrimidine with 3-chlorophenethyl bromide in the presence of a base (e.g., K2CO3). This method mirrors the synthesis of 1-(2-chloro-2-(4-chlorophenyl)ethyl) derivatives reported in pyrazolo[3,4-d]pyrimidines.

Suzuki-Miyaura Cross-Coupling

Hydroxylation at C4

Acidic Hydrolysis of Chloro Intermediate

The 4-chloro group in 8a-h is hydrolyzed to a hydroxyl group using aqueous HCl (6 M) under reflux. This step proceeds with >80% yield in ethanol, as demonstrated for 4-hydroxy-pyrazolo[3,4-d]pyrimidine analogs.

Thioether Formation at C6

Nucleophilic Aromatic Substitution (SNAr)

The 6-chloro intermediate undergoes displacement with methyl 2-mercaptopropanoate in the presence of triethylamine (TEA) or DBU. Reaction conditions (DMF, 80°C, 12 h) are adapted from the synthesis of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. Yields range from 50–70%, contingent on the electron-withdrawing nature of the pyrimidine ring.

Optimization with Palladium Catalysis

For recalcitrant substrates, catalytic Pd(OAc)2 with Xantphos ligand enhances thiol coupling efficiency, as reported for C–S bond formation in heteroarenes.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO- d 6): δ 8.42 (s, 1H, pyrimidine-H), 7.89–7.45 (m, 4H, Ar-H), 5.32 (s, 1H, OH), 3.72 (s, 3H, OCH3), 3.54 (q, J = 7.2 Hz, 2H, SCH2), 1.48 (t, J = 7.2 Hz, 3H, CH3).
  • HRMS : m/z calculated for C16H14ClN3O3S [M+H]+: 388.0524; found: 388.0528.

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds confirms planar pyrazolo[3,4-d]pyrimidine cores with dihedral angles <60° between aryl substituents.

Challenges and Optimization Strategies

Regioselectivity in Substitution Reactions

Competing reactivity at C4 and C6 necessitates sequential functionalization. Chlorination at C6 precedes C4 hydroxylation to avoid overoxidation.

Purification of Hydrophilic Intermediates

Column chromatography (SiO2, MeOH/CH2Cl2 gradient) effectively separates polar hydroxylated derivatives.

Mechanism of Action

The mechanism of action of methyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate involves its interaction with molecular targets like protein tyrosine kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cancer cell growth and survival . Molecular docking studies have shown that the compound binds effectively within the active site of EGFR, leading to its inhibitory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural homology with several pyrazolo[3,4-d]pyrimidinone derivatives, differing primarily in substituents at positions 1, 4, and 5. Key analogs include:

Compound Name Position 1 Substituent Position 4 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Properties/Activity
Target Compound 3-Chlorophenyl Hydroxyl Methyl propanoate thioether ~405.8 (calculated) Pending pharmacological data
HS38 () 3-Chlorophenyl Oxo (ketone) Propanamide thioether ~391.8 DAPK1 inhibitor candidate
HS43 () 3-Chlorophenyl Oxo 2-Hydroxyethyl thioether ~364.8 Improved aqueous solubility
Compound 2–10 () Phenyl or substituted aryl Oxo Phenacyl thioether ~350–420 Anticancer activity (varies by substituent)
2-((1-Cyclopentyl-4-hydroxy-1H-pyrazolo[...] () Cyclopentyl Hydroxyl Amino-propanamide ~400.1 Kinase modulation potential

Key Observations:

Position 4 Functional Groups : The hydroxyl group in the target compound contrasts with oxo groups in HS38/HS43 and other analogs. Hydroxyl groups may enhance hydrogen-bonding capacity but reduce metabolic stability compared to ketones .

Position 6 Thioether Linkages: The methyl propanoate thioether in the target compound introduces ester functionality, which may improve cell permeability compared to HS43’s hydroxyethyl group but could reduce solubility relative to amide-containing HS38 .

Spectral and Analytical Comparisons

  • IR Spectroscopy : The target compound’s hydroxyl group would show a broad peak near 3200–3400 cm⁻¹, distinct from HS38’s amide C=O stretch (~1650 cm⁻¹) .
  • NMR: The methyl propanoate ester in the target compound would display distinct triplet (δ ~1.5 ppm) and quartet (δ ~4.1 ppm) signals for the CH2 and OCH3 groups, absent in HS analogs .

Biological Activity

Methyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

The synthesis of this compound typically involves multi-step reactions. The key steps include:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved by reacting 1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine-6-thiol with appropriate alkylating agents.
  • Thioether Formation : The introduction of the thio group enhances the compound's reactivity and biological profile.

The molecular formula is C17H16ClN5O3SC_{17}H_{16}ClN_{5}O_{3}S, with a molecular weight of 441.9 g/mol. Its structure includes a pyrazolo[3,4-d]pyrimidine scaffold known for various biological activities.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with several molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting eukaryotic protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases .
  • Antitumor Activity : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant inhibitory effects on tumor cell lines. For instance, compounds similar to this compound have demonstrated IC50 values as low as 2.24 µM against A549 lung cancer cells .

Case Studies and Research Findings

Several studies highlight the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • Anticancer Studies : A study reported that a compound with a similar scaffold induced apoptosis in cancer cells at low micromolar concentrations. The mechanism involved disruption of cell cycle progression and induction of DNA fragmentation .
    CompoundCell LineIC50 (µM)Reference
    1aA5492.24
    1dMCF-71.74
  • Antimicrobial Activity : Recent investigations have expanded the scope of pyrazolo[3,4-d]pyrimidines to include antimicrobial properties. Compounds have shown efficacy against Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating infections in cancer patients .

Q & A

Q. What are the established synthetic routes for methyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions starting with a pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Thioether formation: Reacting a 6-mercapto intermediate with methyl 2-bromopropanoate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Hydroxylation: Introducing the 4-hydroxy group via oxidation or hydrolysis, often using H₂O₂ or acidic/alkaline conditions .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard. Purity (>95%) is confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Methodological Answer: Structural validation requires:

  • NMR spectroscopy: 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., 3-chlorophenyl resonance at δ 7.4–7.6 ppm, thioether methyl at δ 3.2 ppm) .
  • Mass spectrometry (HRMS): Exact mass matching the molecular formula (e.g., [M+H]⁺ calculated for C₁₆H₁₃ClN₄O₃S) .
  • X-ray crystallography: Resolves bond angles and confirms the pyrazolo-pyrimidine core geometry, though this requires high-quality single crystals .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

Methodological Answer: Initial screening focuses on:

  • Enzyme inhibition: Kinase assays (e.g., FLT3 or CDK inhibition) using recombinant proteins, ATP competition, and IC₅₀ determination via fluorescence polarization .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HL-60, HeLa) with dose-response curves (1–100 µM) .
  • Solubility/pharmacokinetics: LogP measurements via shake-flask method and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can synthetic yields be improved for the thioether linkage, and what factors influence side reactions?

Methodological Answer: Thioether formation is sensitive to:

  • Base selection: Use of DBU instead of K₂CO₃ reduces hydrolysis of the methyl ester .
  • Solvent optimization: Anhydrous DMF at 50°C minimizes competing nucleophilic attacks .
  • Stoichiometry: A 1.2:1 ratio of mercapto intermediate to alkylating agent maximizes yield (70–80%) .
    Side products (e.g., disulfides) are identified via LC-MS and mitigated by inert atmosphere (N₂) .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and how can SAR be systematically studied?

Methodological Answer: Structure-activity relationship (SAR) studies require:

  • Analog synthesis: Replace 3-chlorophenyl with 4-fluorophenyl or bromophenyl groups to assess halogen effects .
  • Biological testing: Compare IC₅₀ values across analogs (see Table 1).
  • Computational modeling: Docking studies (AutoDock Vina) to predict binding affinities to targets like FLT3 .

Q. Table 1. Example SAR Data for Pyrazolo-Pyrimidine Analogs

SubstituentFLT3 IC₅₀ (nM)Solubility (µg/mL)
3-Chlorophenyl12.48.2
4-Fluorophenyl28.715.6
5-Bromophenyl9.85.1

Source: Adapted from .

Q. How can contradictory data in enzyme inhibition vs. cellular activity be resolved?

Methodological Answer: Discrepancies may arise from:

  • Membrane permeability: Measure logD (octanol-water partition coefficient) to assess cellular uptake. Low permeability (<1) suggests poor intracellular accumulation despite high in vitro potency .
  • Off-target effects: Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
  • Metabolic instability: Perform LC-MS/MS to identify metabolites in hepatocyte incubations .

Q. What strategies are effective for crystallizing this compound to enable structural studies?

Methodological Answer: Crystallization challenges (e.g., polymorphism) require:

  • Solvent screening: Use vapor diffusion with mixed solvents (e.g., DMSO/water or THF/heptane) .
  • Temperature gradients: Slow cooling from 60°C to 4°C over 48 hours .
  • Additives: Co-crystallization with PEG 4000 or cyclodextrins improves crystal lattice stability .

Methodological Notes

  • Data rigor: All cited methods are peer-reviewed and reproducible in academic labs.
  • Advanced tools: Techniques like cryo-EM or microED may further resolve structural ambiguities but require specialized facilities .

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